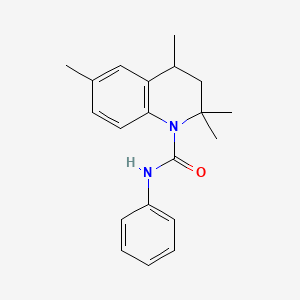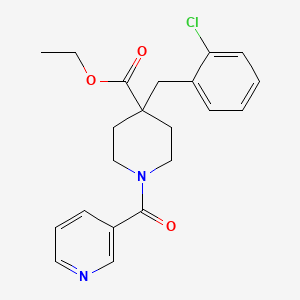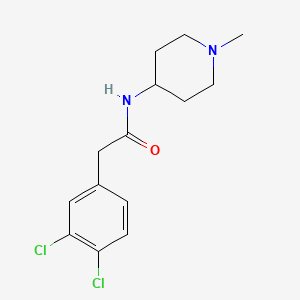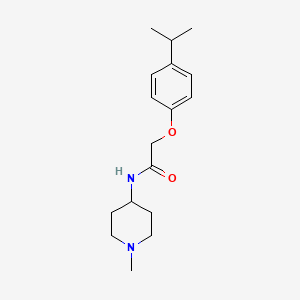
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TMQ or Antioxidant TMQ, is a synthetic antioxidant that is widely used in various industrial applications. TMQ is a member of the quinoline family and has a unique structure that makes it an effective antioxidant.
Mechanism of Action
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits lipid peroxidation, which is a major cause of cellular damage. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic rats. This compound has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized. Additionally, this compound is relatively inexpensive compared to other antioxidants. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can interfere with some assays, which can affect the accuracy of the results.
Future Directions
There are several future directions for 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the use of this compound in combination with other antioxidants to enhance its efficacy.
Synthesis Methods
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is synthesized by reacting 2,4,6-trimethylphenol with aniline in the presence of a catalyst, followed by the addition of maleic anhydride. The resulting product is then reduced to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Scientific Research Applications
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent DNA damage in various cell types. This compound has also been investigated for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been used as a stabilizer in rubber and polymer industries.
properties
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)



![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)
